

# (1R,3S)-3-Aminocyclopentanecarboxylic acid

## molecular formula and weight

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### Compound of Interest

Compound Name: (1R,3S)-3-Aminocyclopentanecarboxylic acid

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An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanecarboxylic Acid

## Introduction

(1R,3S)-3-Aminocyclopentanecarboxylic acid is a chiral, non-proteinogenic amino acid derivative that has garnered significant attention within the scientific community. Its rigid cyclopentane scaffold and defined stereochemistry make it a valuable building block (chiral synthon) in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core molecular properties, applications, and handling protocols, tailored for researchers and drug development professionals. Its utility primarily lies in its role as a synthetic intermediate for complex pharmaceutical compounds.[1][2][3]

## Core Molecular Data

The fundamental molecular attributes of (1R,3S)-3-Aminocyclopentanecarboxylic acid are summarized below. These identifiers are critical for accurate sourcing, experimental planning, and regulatory documentation.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	[4]
Molecular Weight	129.16 g/mol	[1], [5]
CAS Number	71830-08-5	[6]
Synonyms	(-)-(1R,3S)-β-Homocycloleucine	[5], [6]

## Molecular Structure and Stereochemistry

The specific stereochemical configuration, (1R,3S), is crucial to the molecule's function and its interactions within biological systems. The defined spatial arrangement of the amino and carboxylic acid groups on the cyclopentane ring allows for precise molecular recognition and binding.

Caption: 2D structure of **(1R,3S)-3-Aminocyclopentanecarboxylic acid**.

## Physicochemical and Handling Properties

Proper handling and storage are paramount to maintaining the integrity and purity of the compound.

Property	Value
Appearance	White to off-white or beige crystalline powder.[5][7][8]
Solubility	Slightly soluble in water.[8]
Storage	Store at 0-8 °C under an inert gas atmosphere.[5][9]
Primary Hazards	Causes skin, eye, and respiratory irritation.[4][10]

## Applications in Research and Drug Development

**(1R,3S)-3-Aminocyclopentanecarboxylic acid** is not merely a laboratory curiosity; it is a key component in the synthesis of advanced therapeutic agents. Its rigid structure is used to constrain the conformation of peptides and other small molecules, often leading to enhanced potency, selectivity, and metabolic stability.

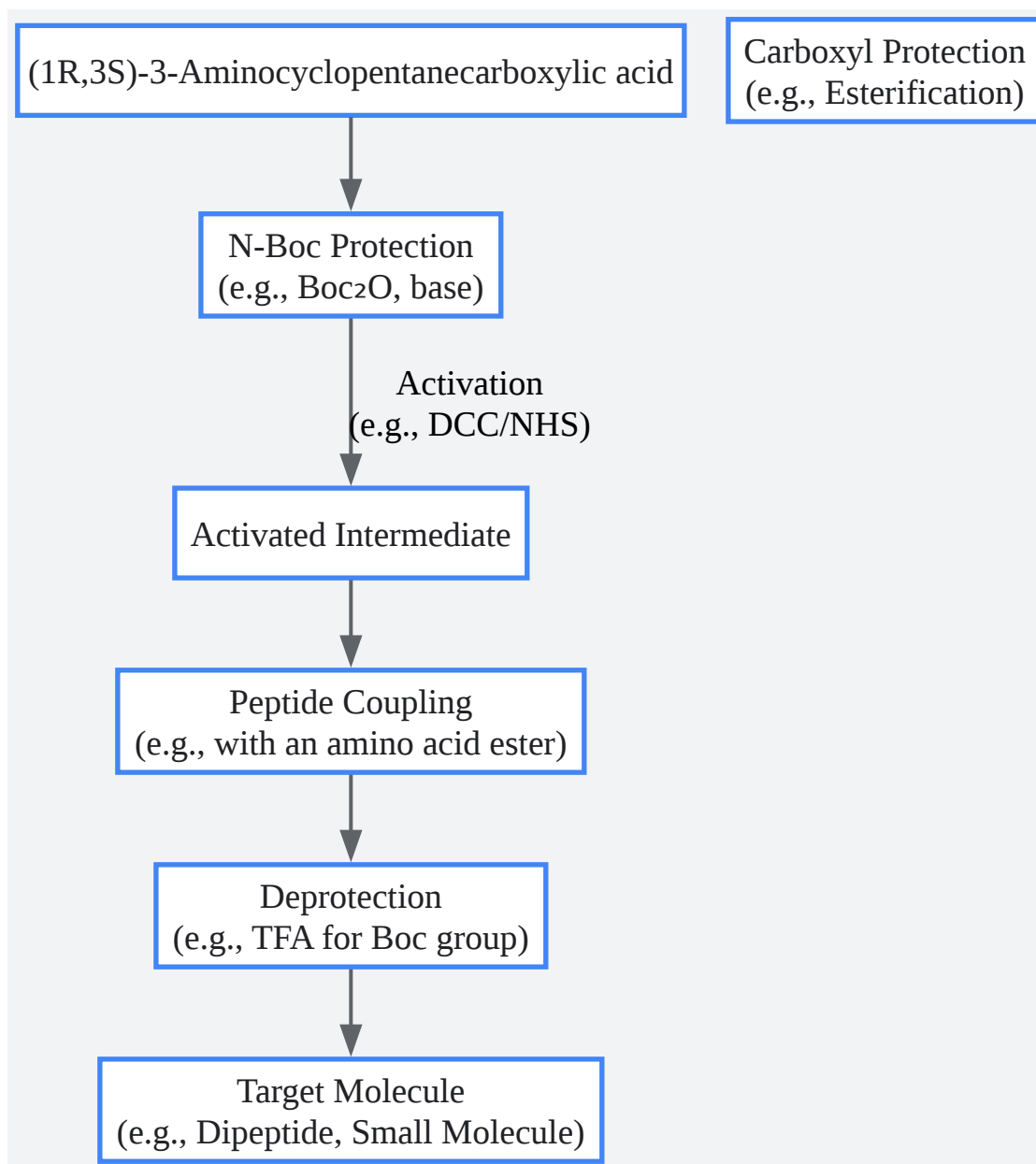
1. Peptide and Peptidomimetic Synthesis: The compound is incorporated into peptide sequences to introduce conformational rigidity. This is a critical strategy in drug design to lock a peptide into its bioactive conformation, thereby improving its binding affinity to biological targets like receptors or enzymes. It has been specifically used in the synthesis of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, which are known for their role in cell adhesion processes.[\[8\]](#)[\[11\]](#)

2. Intermediate for Small Molecule Synthesis: As a versatile intermediate, this amino acid is instrumental in constructing more complex molecules. A notable application is its use in the preparation of BMS-457, a potent and selective antagonist for the C-C chemokine receptor type 1 (CCR1).[\[8\]](#)[\[11\]](#) CCR1 is a target of interest for inflammatory and autoimmune diseases.

3. Building Block for Bioactive Molecules: Researchers utilize this compound as a foundational element for creating novel therapeutic agents, particularly in the development of inhibitors and modulators for various biological pathways.[\[5\]](#) Its structural similarity to natural amino acids allows it to be a valuable tool in studies related to enzyme activity and protein interactions, aiding in the exploration of metabolic pathways.[\[5\]](#)

## Experimental Protocol: A Conceptual Workflow

The use of **(1R,3S)-3-Aminocyclopentanecarboxylic acid** in synthesis typically involves the protection of its functional groups, followed by coupling reactions, and eventual deprotection.



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Caption: Conceptual workflow for using the title compound in synthesis.

## References

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